(4-Methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid
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Overview
Description
(4-Methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid is a compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of the triazole ring in its structure imparts significant pharmacological properties, making it a compound of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazides with carboxylic acids under cyclodehydration conditions. Another approach involves the use of microwave irradiation to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions, utilizing reactive cumulenes with nitrile precursors. The use of microwave irradiation can also be scaled up for industrial applications, providing an efficient and rapid synthesis route .
Chemical Reactions Analysis
Types of Reactions
(4-Methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride can be used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
(4-Methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly as antimicrobial agents.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of (4-Methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, inhibiting their function. This interaction is often mediated through hydrogen bonding and hydrophobic interactions, leading to the disruption of biological processes in microorganisms .
Comparison with Similar Compounds
Similar Compounds
- 4-[(4H-1,2,4-Triazol-3-ylsulfanyl)methyl]benzoic acid hydrochloride
- 3-(Chloromethyl)-4-methyl-4H-1,2,4-triazole hydrochloride
- 4-(4H-1,2,4-Triazol-4-yl)benzoic acid
Uniqueness
(4-Methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2S/c1-8-3-6-7-5(8)11-2-4(9)10/h3H,2H2,1H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYBWSXCOOHHRFY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70362925 |
Source
|
Record name | [(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70362925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
200816-06-4 |
Source
|
Record name | [(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70362925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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